molecular formula C10H16N5O13P3S B1250268 6-Thioguanosine triphosphate

6-Thioguanosine triphosphate

Cat. No.: B1250268
M. Wt: 539.25 g/mol
InChI Key: QENYANNAQSWPLM-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioguanosine 5'-triphosphate belongs to the class of organic compounds known as purine ribonucleoside triphosphates. These are purine ribobucleotides with a triphosphate group linked to the ribose moiety. Thioguanosine 5'-triphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Thioguanosine 5'-triphosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thioguanosine 5'-triphosphate is primarily located in the cytoplasm. In humans, thioguanosine 5'-triphosphate is involved in the thioguanine action pathway, the mercaptopurine action pathway, the azathioprine action pathway, and the mercaptopurine metabolism pathway.

Scientific Research Applications

Metabolic Characterization and Clinical Implications

  • Metabolism and Clinical Response in Inflammatory Bowel Disease (IBD): 6-Thioguanosine triphosphate (TGTP), as a metabolite of thiopurines, plays a significant role in azathioprine therapy for IBD. The conversion of thioguanosine diphosphate (TGDP) to TGTP, catalyzed by nucleoside diphosphate kinase, influences the therapy's effectiveness. A study found no correlation between nucleoside diphosphate kinase activity and TGTP levels, suggesting the need for further research to understand individual responses to azathioprine therapy (Karner et al., 2010).

Enzymatic Activity and Drug Metabolism

  • NUDT15 Enzyme and Thiopurine Metabolism: NUDT15, an enzyme in the thiopurine metabolism pathway, catalyzes the dephosphorylation of 6-TGTP. Genetic variation in NUDT15 contributes to thiopurine toxicity, especially in certain populations, and is now a significant biomarker for toxicity (Moyer, 2021).

Binding and Interaction with Cellular Proteins

  • Binding Properties with Cellular Proteins: A comprehensive study characterizing SGTP-binding proteins revealed that SGTP mainly targets GTPases. This interaction could influence cell cycle progression and other biological processes, suggesting broader implications of 6-TGTP in cellular mechanisms (Xiao et al., 2014).

Potential Therapeutic Applications

  • Enhancing Therapeutic Efficacy: Research into 6-thioguanosine monophosphate prodrugs, which are converted into active 6-TGTPs in cells, showed potential in overcoming resistance to thiopurines, offering new strategies for thiopurine therapy in conditions like leukemia and breast cancer (Moreno et al., 2022).

Properties

Molecular Formula

C10H16N5O13P3S

Molecular Weight

539.25 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1

InChI Key

QENYANNAQSWPLM-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N

Synonyms

2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate
6-mercapto-GTP
6-thioguanosine 5'-triphosphate
9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate
S6-GTP
thioGTP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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